Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate
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Description
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a chemical compound with the CAS Number: 898788-22-2 and a linear formula of C19H27NO3S . It has a molecular weight of 349.49 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate and related compounds have been synthesized and characterized for their potential applications in various fields. For instance, Gupta and Misra (2008) investigated the synthesis of similar hexahydroquinoline derivatives, which were observed for activity on calcium channel antagonists (Gupta & Misra, 2008).
Potential in Cancer Research
- Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative, showcasing its potential as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, highlighting its possible use in cancer research (Riadi et al., 2021).
Application in Organic Synthesis
- Colantoni et al. (1978) explored the stereochemistry of Grignard reactions on similar δ-keto esters, providing insight into the mechanisms and applications of these compounds in organic synthesis (Colantoni et al., 1978).
Antimalarial Activities
- Ningsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, revealing their in vitro activity against P. falciparum, thus providing a potential application in antimalarial research (Ningsanont et al., 2003).
Transdermal Permeation Enhancers
- Farsa et al. (2010) prepared a series of alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including compounds structurally related to ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate, and tested them as transdermal permeation enhancers (Farsa et al., 2010).
properties
IUPAC Name |
ethyl 6-oxo-6-[3-(thiomorpholin-4-ylmethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBZZMSSMQKEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643403 |
Source
|
Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate | |
CAS RN |
898788-22-2 |
Source
|
Record name | Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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